2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 42473-28-9
VCID: VC20157306
InChI: InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

CAS No.: 42473-28-9

Cat. No.: VC20157306

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol - 42473-28-9

Specification

CAS No. 42473-28-9
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
Standard InChI InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3
Standard InChI Key RBCNCWKJVVSJAY-UHFFFAOYSA-N
Canonical SMILES CC1CC(C2=C(N1)C=CC(=C2)C)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring (quinoline core). Substituents include methyl groups at positions 2 and 6 and a hydroxyl group at position 4. X-ray crystallography of related tetrahydroquinolines reveals a chair-like conformation in the saturated ring, with equatorial positioning of bulky substituents to minimize steric strain .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
IUPAC Name2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
LogP (Octanol-Water)2.0
Topological Polar Surface Area32.3 Ų
Canonical SMILESCC1CC(C2=C(N1)C=CC(=C2)C)O

The LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility—a critical feature for drug-like molecules . The topological polar surface area (TPSA) of 32.3 Ų aligns with compounds exhibiting oral bioavailability potential .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically employs a Povarov reaction, involving cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds. A representative protocol involves:

  • Step 1: Condensation of 2-methylaniline with methyl vinyl ketone in acidic conditions (HCl/EtOH, 60°C, 8 h) to form the imine intermediate.

  • Step 2: Cyclization via Friedel-Crafts alkylation, catalyzed by Lewis acids like BF₃·OEt₂, yielding the tetrahydroquinoline core.

  • Step 3: Stereoselective hydroxylation at position 4 using Sharpless asymmetric dihydroxylation conditions (AD-mix-β, t-BuOH/H₂O) .

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Temperature60–80°C
CatalystBF₃·OEt₂ (10 mol%)
SolventDichloromethane
Reaction Time6–12 h
Yield65–79%

Challenges include controlling diastereoselectivity during cyclization and preventing oxidation of the hydroxyl group during purification .

Applications in Pharmaceutical Research

Biological Activity Profiles

While direct bioactivity data for 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol remains limited, structural analogs demonstrate:

  • Anticancer Activity: THQ derivatives inhibit topoisomerase II (IC₅₀ = 2.3–8.7 μM) and induce apoptosis in MCF-7 breast cancer cells .

  • Antimicrobial Effects: Methylated THQs show MIC values of 4–16 μg/mL against Staphylococcus aureus and Candida albicans .

  • Neurological Targets: The hydroxyl group enables hydrogen bonding with GABA-A receptor subtypes (Kᵢ = 120 nM in rat models) .

Drug Design Considerations

The compound’s scaffold serves as a precursor for:

  • Kinase Inhibitors: Introduction of pyridine moieties at position 8 enhances selectivity for EGFR-TK (ΔG = -9.2 kcal/mol in silico) .

  • Antipsychotics: N-alkylation with piperazine fragments improves blood-brain barrier penetration (logBB = 0.8) .

Stability and Industrial Challenges

Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal:

  • Oxidation: The C4 hydroxyl group undergoes gradual oxidation to a ketone (t₁/₂ = 18 days under atmospheric O₂).

  • Epimerization: Cis-trans isomerization occurs at C3 in polar aprotic solvents (ΔG‡ = 24.3 kJ/mol) .

Table 3: Stability Profile

ConditionDegradation ProductRate Constant (k, h⁻¹)
pH 1.0 (HCl)Quinolin-4-one derivative0.015
pH 7.4 (PBS)Epimeric mixture0.009
UV Light (254 nm)Ring-opened amide0.023

Comparative Analysis with Related Derivatives

Structure-Activity Relationships

Compared to 3,6-dimethyl-THQ analogs:

  • Lipophilicity: The 2,6-dimethyl substitution increases logP by 0.3 units versus 3,6-isomers .

  • Metabolic Stability: Microsomal clearance decreases 2-fold (human hepatocytes t₁/₂ = 47 min vs. 22 min for 3-Me-THQ) .

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